2-Amino-1-(5-bromopyridin-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted pyridines, ethoxybenzene derivatives, and other aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Quinoline derivatives are known for their use in treating malaria, cancer, and other diseases. This compound may offer new avenues for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may lend itself to applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. In general, quinoline derivatives can interact with enzymes, receptors, and other proteins to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(5-CHLORO-2-PYRIDYL)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
What sets 2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the bromo and ethoxy groups, along with the quinoline core, makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C25H25BrN4O2 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25BrN4O2/c1-4-32-17-8-5-15(6-9-17)22-18(13-27)24(28)30(21-10-7-16(26)14-29-21)19-11-25(2,3)12-20(31)23(19)22/h5-10,14,22H,4,11-12,28H2,1-3H3 |
InChI Key |
QQJWBYCQQBGNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N)C#N |
Origin of Product |
United States |
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